molecular formula C16H11Cl5N4O3S B11973770 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11973770
M. Wt: 516.6 g/mol
InChI Key: VAKBSJSQKQOLBN-UHFFFAOYSA-N
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Description

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C17H15Cl3N4O3S. This compound is notable for its unique structure, which includes nitro, trichloro, and carbamothioyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloro and carbamothioyl groups may enhance the compound’s binding affinity to proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H11Cl5N4O3S

Molecular Weight

516.6 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H11Cl5N4O3S/c17-9-4-5-12(11(18)7-9)22-15(29)24-14(16(19,20)21)23-13(26)8-2-1-3-10(6-8)25(27)28/h1-7,14H,(H,23,26)(H2,22,24,29)

InChI Key

VAKBSJSQKQOLBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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